tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate: . This compound is characterized by its unique structure, which includes a tert-butyl group, a prop-2-yn-1-ylsulfanyl group, and an ethyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(prop-2-yn-1-ylsulfanyl)ethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : Formation of carbonyl compounds such as carboxylic acids or esters.
Reduction: : Reduced derivatives such as amines or alcohols.
Substitution: : Formation of substituted carbamates or other functionalized derivatives.
Scientific Research Applications
Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate has several scientific research applications:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound may be employed in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, leading to changes in their activity or function. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate can be compared with other similar compounds such as:
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: : Similar structure but with two prop-2-yn-1-yl groups instead of one.
Tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate: : Contains a piperidine ring instead of the sulfanyl group.
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynylsulfanylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-5-7-14-8-6-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZSJNTFMEQEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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